3,5-dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile is an organic compound with the molecular formula C12H13NO2 It features a benzonitrile core substituted with two methyl groups at positions 3 and 5, and an oxirane (epoxide) ring attached via a methoxy group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylbenzonitrile.
Methoxylation: The final step involves the methoxylation of the intermediate product to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened under oxidative conditions to form diols.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid (m-CPBA) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
3,5-dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile depends on its specific application. For example, in biological systems, the oxirane ring can react with nucleophilic sites in proteins and DNA, potentially leading to biological effects. The nitrile group can also participate in interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(oxiran-2-yl)methoxy]benzonitrile: Lacks the methyl groups at positions 3 and 5.
3,5-dimethylbenzonitrile: Lacks the oxirane ring and methoxy group.
4-methoxybenzonitrile: Lacks the oxirane ring and methyl groups.
Uniqueness
3,5-dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile is unique due to the combination of its structural features, including the presence of both the oxirane ring and the nitrile group, as well as the methyl substitutions
Properties
CAS No. |
1486905-90-1 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.